

# Comprehensive Synthesis Guide: 4-Ethyl-3-methoxyhexan-1-amine Hydrochloride

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## Compound of Interest

Compound Name: *4-Ethyl-3-methoxyhexan-1-amine hydrochloride*  
CAS No.: *1423025-49-3*  
Cat. No.: *B1444158*

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## Executive Summary & Target Analysis

Target Molecule: **4-Ethyl-3-methoxyhexan-1-amine hydrochloride** CAS Registry Number: 1423025-49-3 (HCl salt), 1423116-98-6 (Free base) Molecular Formula: C<sub>9</sub>H<sub>22</sub>ClNO (Salt), C<sub>9</sub>H<sub>21</sub>NO (Base) Molecular Weight: 195.73 g/mol (Salt)[1]

Structural Insight: The molecule features a hexane backbone with a primary amine at C1, a methoxy ether at C3, and an ethyl group at C4. The steric bulk at C4 (effectively a diethyl-substituted carbon) suggests that the synthesis must account for potential steric hindrance during the functionalization of C3.

Retrosynthetic Logic: The most efficient disconnection is the C2-C3 bond or the functional group interconversion of the amine and ether.

- C-N Disconnection: The primary amine is best derived from the reduction of a nitrile precursor (3-Methoxy-4-ethylhexanenitrile).

- O-Me Disconnection: The ether is formed via methylation of the corresponding secondary alcohol (3-Hydroxy-4-ethylhexanenitrile).
- C-C Disconnection (Backbone Formation): The C6 backbone with the specific C4-ethyl substitution pattern strongly points to 2-ethylbutanal as the starting material. Reaction with an acetonitrile anion (cyanomethylation) yields the required carbon skeleton.

## Synthesis Pathway Visualization

The following diagram outlines the optimized 4-step synthesis pathway.



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Figure 1: Critical path analysis for the synthesis of 4-Ethyl-3-methoxyhexan-1-amine HCl.

## Detailed Experimental Protocols

### Step 1: Synthesis of 3-Hydroxy-4-ethylhexanenitrile

This step establishes the carbon skeleton and the C3 hydroxyl center. We utilize the lithiated anion of acetonitrile, generated in situ, to attack the aldehyde.

- Reaction Type: Nucleophilic Addition (Cyanomethylation)
- Key Reagents: Acetonitrile, n-Butyllithium (n-BuLi), 2-Ethylbutanal.

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask (RBF) and maintain under an inert atmosphere (Argon/Nitrogen).
- Deprotonation: Add anhydrous THF (10 volumes) and dry Acetonitrile (1.1 equiv). Cool to  $-78^{\circ}\text{C}$ .

- Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 30 minutes. Stir for 45 minutes at -78°C to ensure formation of LiCH<sub>2</sub>CN.
- Addition: Add 2-Ethylbutanal (1.0 equiv) dropwise. The steric bulk of the aldehyde requires slow addition to prevent side reactions.
- Workup: Stir for 2 hours at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH<sub>4</sub>Cl. Extract with Ethyl Acetate (3x).
- Purification: Dry organic layer over MgSO<sub>4</sub>, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
- Checkpoint: Verify product via <sup>1</sup>H NMR (Look for CH-OH signal ~3.8 ppm and diastereomeric mixture).

## Step 2: O-Methylation (Williamson Ether Synthesis)

The secondary alcohol is converted to the methyl ether. Due to the beta-branching (ethyl group at C4), the alcohol at C3 is sterically crowded.

- Reaction Type: Nucleophilic Substitution (S<sub>N</sub>2)
- Key Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI).

Protocol:

- Setup: Dissolve Intermediate 1 (1.0 equiv) in anhydrous THF or DMF (0°C).
- Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H<sub>2</sub> gas will occur. Stir for 30 mins at 0°C to form the alkoxide.
- Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.
- Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (disappearance of alcohol).
- Workup: Quench carefully with water (to destroy excess NaH). Extract with Diethyl Ether. Wash organic phase with brine to remove DMF (if used).

- Yield Optimization: If conversion is low due to sterics, addition of 15-crown-5 ether or using Methyl Triflate (MeOTf) can enhance reactivity.

### Step 3: Reduction of Nitrile to Primary Amine

The nitrile group is reduced to the primary amine.<sup>[2][3][4][5][6][7][8][9][10][11]</sup> Lithium Aluminum Hydride (LAH) is the standard reagent for this transformation.

- Reaction Type: Hydride Reduction
- Key Reagents: LiAlH<sub>4</sub> (LAH), Diethyl Ether or THF.

Protocol:

- Setup: Charge a dry flask with LiAlH<sub>4</sub> (2.0 - 3.0 equiv) and anhydrous Ether/THF. Cool to 0°C.<sup>[11]</sup>
- Addition: Dissolve Intermediate 2 (3-Methoxy-4-ethylhexanenitrile) in the solvent and add dropwise to the LAH suspension.
- Reflux: Heat to reflux for 3-6 hours. The nitrile carbon is reduced to the methylene amine (-CH<sub>2</sub>NH<sub>2</sub>).
- Fieser Workup: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially, where x = grams of LAH used.
- Filtration: Filter the granular white precipitate. Concentrate the filtrate to obtain the Free Base oil.

### Step 4: Hydrochloride Salt Formation

The free amine is converted to the stable hydrochloride salt for storage and handling.

- Reagents: 4M HCl in Dioxane or HCl gas in Ether.

Protocol:

- Dissolve the crude amine in dry Diethyl Ether or Dichloromethane.

- Add HCl (in Dioxane or Ether) dropwise at 0°C until pH < 3.
- A white precipitate (4-Ethyl-3-methoxyhexan-1-amine HCl) should form.
- Filter, wash with cold ether, and dry under vacuum.

## Analytical Data & QC Parameters

Parameter	Specification	Method of Verification
Appearance	White to off-white solid	Visual Inspection
1H NMR (DMSO-d6)	$\delta$ ~0.8-0.9 (m, 9H, methyls), 3.2 (s, 3H, OMe), 2.8 (t, 2H, N-CH2), 8.0 (br s, 3H, NH3+)	NMR Spectroscopy
Mass Spectrometry	[M+H] <sup>+</sup> = 160.17 (Free Base)	LC-MS / ESI
Purity	>98%	HPLC (C18 Column, ACN/H2O gradient)
Solubility	Soluble in Water, Methanol, DMSO	Solubility Test

## Critical Process Parameters & Troubleshooting Steric Hindrance at C3/C4

The 4-ethyl group creates a crowded environment around the C3 alcohol.

- Issue: Incomplete methylation in Step 2.
- Solution: Switch solvent to DMF (polar aprotic) to increase the nucleophilicity of the alkoxide. If MeI is too slow, use Methyl Triflate (MeOTf), a more potent methylating agent.

## Diastereomer Control

The synthesis generates two chiral centers (C3 and C4), resulting in two diastereomeric pairs (syn/anti).

- Impact: Physical properties (MP, solubility) may vary between diastereomers.

- Separation: If a specific isomer is required, separation is best performed at Intermediate 1 (Alcohol) or Intermediate 2 (Ether) using flash chromatography, as the diastereomers will likely have different R<sub>f</sub> values.

## Safety Considerations

- n-BuLi: Pyrophoric. Handle under inert gas.[\[8\]](#)[\[11\]](#)
- Methyl Iodide: Carcinogen and volatile. Use in a fume hood.
- LiAlH<sub>4</sub>: Reacts violently with water. Use strict anhydrous conditions.

## References

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## Sources

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